

# Application Notes: Andrographolide in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction Andrographolide, a labdane diterpenoid, is the primary active constituent of the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory properties, andrographolide has been extensively investigated in various preclinical models of inflammatory diseases.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in the inflammatory cascade.[1][2][3][4] These application notes provide a comprehensive overview of the use of andrographolide in common animal models of inflammation, offering detailed protocols, quantitative data summaries, and mechanistic insights to guide researchers in their study design and drug development efforts.

# Core Mechanisms: Key Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes and exploring its therapeutic potential.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] Andrographolide has been shown to form a covalent adduct with the cysteine residue (Cys62) of the NF-κB p50 subunit, which blocks its ability to bind to DNA and initiate the transcription of pro-inflammatory genes.[1][7] This leads to a significant reduction in







the expression of cytokines like TNF- $\alpha$ , IL-6, and IL-1 $\beta$ , as well as enzymes such as COX-2 and iNOS.[1][8]

Additionally, andrographolide modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[1][9] By suppressing the phosphorylation of these kinases, andrographolide interferes with the signal transduction that leads to the activation of transcription factors like AP-1, further curbing the inflammatory response.[1] It also influences the JAK/STAT pathway, primarily by reducing the phosphorylation of STAT proteins, which are crucial for mediating cellular responses to cytokines.[1][4][10]





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page



## **Application in Preclinical Animal Models**

Andrographolide has demonstrated efficacy in a wide range of animal models, each mimicking different aspects of human inflammatory diseases.

# Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the anti-inflammatory activity of novel compounds.

#### **Experimental Protocol**

- Animals: Male Sprague-Dawley rats (150-200g).
- Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
- Grouping:
  - Control Group: Vehicle (e.g., 5% DMSO).
  - Andrographolide Groups: 3, 10, 30, 100 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[11][12]
  - Positive Control: Diclofenac (3, 10, 30, 100 mg/kg, p.o.).[11]
- Procedure:
  - Administer the respective treatments to each group.
  - Thirty minutes post-treatment, induce inflammation by injecting 0.1 mL of 1% w/v
     carrageenan in normal saline into the subplantar tissue of the right hind paw.[11]
  - Measure the paw volume using a plethysmometer at baseline (0h) and at regular intervals
     (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.
- Endpoint Analysis:



- o Calculate the percentage increase in paw volume (edema) relative to the initial volume.
- Calculate the percentage inhibition of edema for treated groups compared to the control group.

#### **Quantitative Data Summary**

| Model                                | Animal | Treatment &<br>Dosage                     | Key Findings                                                                      | Reference |
|--------------------------------------|--------|-------------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Carrageenan-<br>Induced Paw<br>Edema | Rats   | Andrographolide<br>(3-100 mg/kg,<br>p.o.) | Dose-dependent reduction in paw edema; significant inhibition of total edema.[11] | [11]      |
| Carrageenan-<br>Induced Paw<br>Edema | Rats   | Andrographolide<br>(4 mg/kg, i.p.)        | Significant reduction in paw volume at 3 hours post-carrageenan injection.[12]    | [12]      |

## **Inflammatory Bowel Disease Model: DSS-Induced Colitis**

This model is widely used to study the pathogenesis of ulcerative colitis (UC) and to evaluate potential therapeutics.

#### **Experimental Protocol**

- Animals: Male C57BL/6 mice (6-8 weeks old).
- Acclimatization: At least one week under SPF conditions.
- Grouping:
  - Control Group: Regular drinking water.



- DSS Model Group: 2.5-3% Dextran Sulfate Sodium (DSS) in drinking water.[8][13]
- Andrographolide/Derivative Groups: Low, medium, and high doses (e.g., 5, 15, 45 mg/kg or 10, 20, 40 mg/kg) administered via oral gavage.[8][14]
- Positive Control: Mesalazine or 5-ASA (100 mg/kg).[8][15]

#### Procedure:

- Induce colitis by providing DSS in drinking water ad libitum for 7 consecutive days.[8][13]
- Administer andrographolide or control treatments daily via oral gavage during the DSS induction period.
- Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
- At the end of the experiment (e.g., Day 8 or 14), sacrifice the animals and collect colon tissues.[13][14]
- Endpoint Analysis:
  - DAI score.
  - Colon length and weight.
  - Histopathological scoring of inflammation, crypt damage, and cellular infiltration (H&E staining).
  - Myeloperoxidase (MPO) activity in colon tissue.
  - $\circ$  Cytokine levels (TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in colon tissue homogenates via ELISA or qRT-PCR.



| Model                  | Animal | Treatment & Dosage                                      | Key Findings                                                                                                                                      | Reference |
|------------------------|--------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| DSS-Induced<br>Colitis | Mice   | Andrographolide<br>derivative AL-1<br>(5, 15, 45 mg/kg) | Significantly attenuated body weight loss, reduced DAI scores, and improved colon length.[8][15] Decreased MPO, iNOS, and COX- 2 activities.[8]   | [8][15]   |
| DSS-Induced<br>Colitis | Mice   | Andrographolide<br>(10, 20, 40<br>mg/kg)                | Ameliorated symptoms and histopathology, increased colon length, and suppressed oxidative stress and inflammation via the Nrf2/HO- 1 pathway.[14] | [14]      |
| DSS-Induced<br>Colitis | Mice   | Andrographolide<br>derivative CX-10<br>(50, 200 mg/kg)  | Reduced body weight loss, DAI, and histopathological injury scores.[13] Restored autophagy- related gene expression.[13]                          | [13]      |

# **Sepsis and Systemic Inflammation Models**



Models like Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection are used to mimic the systemic inflammatory response seen in sepsis.

Experimental Protocol (CLP-Induced Sepsis)

- Animals: Male C57BL/6 mice (8-10 weeks old, 22-28g).
- Acclimatization: At least one week under SPF conditions.
- Grouping:
  - Sham Group: Laparotomy without CLP.
  - CLP Group: Vehicle (sterile saline).
  - CLP + Andrographolide Group: Andrographolide (e.g., 5 mg/kg) administered intravenously (i.v.) via tail vein.[16]

#### Procedure:

- Anesthetize mice. Perform a midline laparotomy to expose the cecum.
- Ligate the cecum (e.g., 1 cm from the tip) with a silk suture.
- Puncture the cecum once or twice with a specific gauge needle (e.g., 20-gauge).[16]
- Return the cecum to the peritoneal cavity and close the incision.
- Administer andrographolide or vehicle immediately and at a set time point (e.g., 24h) after surgery.[16]
- Provide fluid resuscitation (e.g., 1 mL sterile saline subcutaneously).
- Endpoint Analysis:
  - Survival rate over a set period (e.g., 7 days).
  - Bacterial clearance in peritoneal lavage fluid (PLF) and blood (CFU counts).[16]







- Histological analysis of organ damage (liver, lung, kidney).[16][17]
- $\circ$  Pro-inflammatory (TNF- $\alpha$ , IL-6) and anti-inflammatory (IL-10) cytokine levels in serum and PLF.[18]



| Model                                          | Animal | Treatment &<br>Dosage                      | Key Findings                                                                                                                                                                                                                  | Reference    |
|------------------------------------------------|--------|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CLP-Induced<br>Sepsis                          | Mice   | Andrographolide<br>(5 mg/kg, i.v.)         | Significantly improved 7-day survival rate.[16] [18][19] Alleviated pathological organ injury in liver and lung. [16][18] Decreased TNF-α and IL-6; increased IL-10. [18] Improved bacterial clearance in blood and PLF. [16] | [16][18][19] |
| LPS-Induced<br>Inflammation                    | Rats   | Andrographolide<br>(50 mg/kg/day,<br>p.o.) | Alleviated vascular endothelial dysfunction.[20] Increased aortic SOD and cNOS activity; decreased iNOS activity.[20] Reduced aortic IL-1β and TNF-α levels.[20]                                                              | [20]         |
| Sepsis-Induced Acute Kidney Injury (CLP model) | Rats   | Andrographolide                            | Decreased blood creatinine and urea nitrogen. [17] Attenuated mitochondrial                                                                                                                                                   | [17]         |



damage and inhibited ferroptosis in renal tubular cells.[17]

## **Rheumatoid Arthritis (RA) Models**

Adjuvant-induced arthritis (AIA) or collagen-induced arthritis (CIA) models are standard for studying RA pathogenesis and treatment.

Experimental Protocol (Adjuvant-Induced Arthritis)

- Animals: Lewis rats or BALB/c mice.
- Acclimatization: One week in a controlled environment.
- Grouping:
  - Control Group: Vehicle.
  - Arthritis Model Group: Adjuvant injection + vehicle.
  - Andrographolide Groups: Various doses (e.g., 3-6 mg/kg, i.p.).[1]
  - Positive Control: Methotrexate.[21]
- Procedure:
  - Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) or collagen type II at the base of the tail or in a footpad.
  - Begin treatment with andrographolide or controls either prophylactically (before disease onset) or therapeutically (after disease onset).
  - Monitor animals regularly for clinical signs of arthritis, including paw swelling, joint redness, and mobility.



#### • Endpoint Analysis:

- Arthritis score (a semi-quantitative measure of inflammation in multiple joints).
- Paw volume/thickness measurement.
- Histological analysis of joint tissues for inflammation, pannus formation, and bone erosion.
- Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and rheumatoid factor.[21]

| Model                                                     | Animal  | Treatment &<br>Dosage                              | Key Findings                                                                                        | Reference |
|-----------------------------------------------------------|---------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Adjuvant-<br>Induced Arthritis                            | Mice    | Andrographolide<br>(dosage not<br>specified, i.p.) | Alleviated arthritis by reducing neutrophil infiltration and NETosis in ankle joints.[22]           | [22]      |
| Freund's<br>Adjuvant or<br>Collagen-<br>Induced Arthritis | Rodents | Andrographolide<br>(3-6 mg/kg, i.p.)               | Diminished clinical arthritis score and joint damage.[1] Reduced production of NO and TNF-α.[1]     | [1]       |
| CFA-Induced<br>Arthritis                                  | Mice    | Andrographolide                                    | Lowered plasma<br>levels of TNF-α,<br>IFN-γ, IL-6, and<br>IL-17A while<br>increasing IL-10.<br>[21] | [21]      |



### **Neuroinflammation Models**

These models are used to study the role of inflammation in neurodegenerative diseases like Alzheimer's disease (AD) and in acute brain injury.

Experimental Protocol (APP/PS1 Transgenic Mouse Model of AD)

- Animals: APP/PS1 transgenic mice.
- Grouping:
  - Wild-Type Control Group.
  - APP/PS1 Model Group: Vehicle.
  - APP/PS1 + Andrographolide Group: Andrographolide administered via oral gavage or i.p. injection.

#### Procedure:

- Treat mice with andrographolide for a specified duration (e.g., several weeks or months).
- Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
- At the end of the treatment period, sacrifice animals and collect brain tissue.
- Endpoint Analysis:
  - Cognitive performance in behavioral tests.
  - Amyloid-β (Aβ) plaque deposition in the brain (immunohistochemistry).[23]
  - Microglial activation (Iba1 staining) and astrogliosis (GFAP staining).[23][24]
  - Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates.
  - Markers of oxidative stress (e.g., 4-HNE, N-tyrosine).[24]



| Model                                       | Animal   | Treatment &<br>Dosage                      | Key Findings                                                                                                                                                                     | Reference |
|---------------------------------------------|----------|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| APP/PS1<br>Transgenic Mice                  | Mice     | Andrographolide                            | Significantly alleviated cognitive impairments and reduced Aβ deposition.[23] [25] Inhibited microglial activation and decreased secretion of pro- inflammatory factors.[23][25] | [23][25]  |
| Aged Octodon<br>degus (Natural<br>AD model) | O. degus | Andrographolide<br>(2 or 4 mg/kg,<br>i.p.) | Significantly reduced total Aβ burden, astrogliosis, and IL-6 levels.[24] Reduced markers of oxidative stress. [24]                                                              | [24]      |



| Traumatic Brain<br>Injury (TBI)              | Rats | Andrographolide                      | Reduced brain edema, neuronal apoptosis, and neurological deficits.[26] Inhibited TBI-induced microglial activation and release of TNF-α, IL-6, and IL-1β.[26] | [26] |
|----------------------------------------------|------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|------|
| Permanent<br>Cerebral<br>Ischemia<br>(pMCAO) | Rats | Andrographolide<br>(0.1 mg/kg, i.p.) | Reduced infarct volume by ~50% and improved neurological deficits.[27] Attenuated microglial activation and levels of TNF-α, IL-1β, and PGE2.[27]              | [27] |

## **General Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating andrographolide in an animal model of inflammation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Andrographolide, a natural anti-inflammatory agent: An Update PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the mechanism of andrographolide activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of Innate Immunity by Andrographolide Derivatives Through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 7. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-kB p50): an integrated molecular and quantum mechanical approach PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide Derivative AL-1 Ameliorates Dextran Sodium Sulfate-Induced Murine Colitis by Inhibiting NF-kB and MAPK Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide inhibits inflammatory responses in LPS-stimulated macrophages and murine acute colitis through activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Andrographolide derivative CX-10 alleviates ulcerative colitis by modulating autophagy and cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of andrographolide against ulcerative colitis by activating Nrf2/HO-1 mediated antioxidant response PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]

### Methodological & Application





- 16. Andrographolide Attenuates Inflammation Due to Intra-Abdominal Sepsis by Enhancing Bacterial Clearance in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. Andrographolide attenuates sepsis-induced acute kidney injury by inhibiting ferroptosis through the Nrf2/FSP1 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Andrographolide Attenuates Inflammation Due to Intra-Abdominal Sepsis by Enhancing Bacterial Clearance in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Andrographolide protect against lipopolysacharides induced vascular endothelium dysfunction by abrogation of oxidative stress and chronic inflammation in Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 22. Andrographolide Ameliorates Rheumatoid Arthritis by Regulating the Apoptosis-NETosis Balance of Neutrophils PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Andrographolide ameliorates neuroinflammation in APP/PS1 transgenic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Andrographolide Reduces Neuroinflammation and Oxidative Stress in Aged Octodon degus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2024.sci-hub.box [2024.sci-hub.box]
- 26. Andrographolide Alleviates Acute Brain Injury in a Rat Model of Traumatic Brain Injury: Possible Involvement of Inflammatory Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Andrographolide in Animal Models of Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146333#application-of-andrographolide-in-animal-models-of-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com